![molecular formula C7H3BrF3N3 B592003 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 1260817-66-0](/img/structure/B592003.png)
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (3-Br-TFP) is an organic compound that has been widely studied in recent years due to its potential applications in medicinal chemistry, organic synthesis, and material science. 3-Br-TFP has unique structural features which make it a promising candidate for a variety of synthetic and research applications. In
Scientific Research Applications
Antituberculosis Agents
The imidazo[1,2-b]pyridazine derivatives have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship of these compounds has been extensively studied, revealing their potential in combating one of the world’s deadliest infectious diseases .
Kinase Inhibition for Multiple Myeloma
Imidazo[1,2-b]pyridazine-containing compounds have been discovered as TAK1 kinase inhibitors with excellent activities against multiple myeloma (MM). These compounds, with specific substitutions at positions 2, 3, 6, 7, and 8, show nanomolar concentration inhibition of TAK1, a kinase upregulated and overexpressed in MM. This discovery opens up possibilities for targeted therapies in MM treatment .
Antiprotozoal Activity
Compounds with the imidazo[1,2-b]pyridazine scaffold have shown promising in vitro activity against protozoal infections. For instance, they have been evaluated against Leishmania donovani promastigotes and Trypanosoma brucei trypomastigotes, indicating their potential as antiprotozoal agents .
properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-5(7(9,10)11)13-4-2-1-3-12-14(4)6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPSRMZXHASPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857625 |
Source
|
Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
CAS RN |
1260817-66-0 |
Source
|
Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.